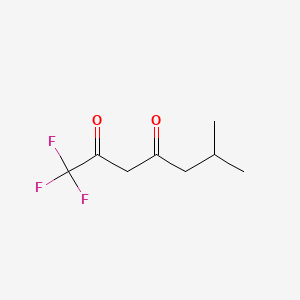

1,1,1-Trifluoro-6-methylheptane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42614. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-6-methylheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBVTGFPQXBNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060043 | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-92-7 | |

| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetylisovalerylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-6-methylheptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW3PKX326U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone of significant interest in coordination chemistry, catalysis, and as a synthetic building block. The primary focus is on the crossed Claisen condensation, a robust and widely adopted methodology for the formation of β-diketone scaffolds. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical parameters that ensure a successful and high-yield synthesis. By integrating theoretical principles with practical insights, this guide serves as an authoritative resource for chemists engaged in the synthesis of fluorinated organic compounds.

Introduction and Significance

This compound, also known as isovaleryltrifluoroacetone, belongs to the class of trifluoromethyl-substituted β-diketones.[1] The incorporation of a trifluoromethyl (CF₃) group imparts unique physicochemical properties, including enhanced acidity, lipophilicity, and metabolic stability, making these molecules valuable ligands for metal complexes and versatile precursors in pharmaceutical synthesis.[2] β-Diketones are renowned for their ability to form stable chelate complexes with a wide array of metal ions, finding applications in areas ranging from catalysis to the development of novel therapeutic agents.[3] The synthesis of unsymmetrical β-diketones, such as the title compound, requires a strategic approach to control selectivity and maximize yield.

The Core Synthetic Strategy: Crossed Claisen Condensation

The most classical and efficient method for constructing the 1,3-dione framework is the Claisen condensation.[4] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[5] For the synthesis of an unsymmetrical diketone like this compound, a Crossed (or Mixed) Claisen Condensation is employed.

This strategy involves the reaction between a ketone with enolizable α-hydrogens and an ester that lacks them. This choice is critical to prevent a mixture of four potential products that would arise from the self-condensation of two different enolizable esters.[6][7]

For the target molecule, the selected reagents are:

-

Enolizable Ketone: 4-methyl-2-pentanone (isobutyl methyl ketone)

-

Non-Enolizable Ester: Ethyl trifluoroacetate

The rationale for this pairing is twofold: 4-methyl-2-pentanone provides the enolate nucleophile, while ethyl trifluoroacetate serves as the electrophilic acylating agent. The absence of α-protons on ethyl trifluoroacetate prevents its self-condensation.[6] Furthermore, the powerful electron-withdrawing effect of the CF₃ group significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a highly stabilized enolate anion.[5][8]

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an α-proton from the most accessible and acidic position of 4-methyl-2-pentanone (the methyl group adjacent to the carbonyl), generating a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group. The product at this stage is the β-diketone.

-

Thermodynamic Driving Force: The methylene protons located between the two carbonyl groups of the newly formed β-diketone are exceptionally acidic (pKa ≈ 6.5).[9] The ethoxide generated in the previous step immediately deprotonates the β-diketone, forming a highly resonance-stabilized enolate. This irreversible deprotonation thermodynamically drives the reaction to completion, which is a key feature of the Claisen condensation.[5]

-

Acidic Workup: In the final step, an aqueous acid (e.g., HCl, H₂SO₄) is added to neutralize the reaction mixture, protonate the enolate, and yield the final this compound product.[8]

Mechanistic Diagram

Caption: Reaction mechanism for the synthesis of the target β-diketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to anhydrous conditions and the use of an inert atmosphere are critical for success.

Materials and Equipment

-

Reagents: 4-methyl-2-pentanone, ethyl trifluoroacetate, sodium hydride (60% dispersion in mineral oil), anhydrous diethyl ether or THF, 2M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen or argon gas inlet, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Synthetic Procedure

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

-

Base Suspension: In the flask, place sodium hydride (60% dispersion). Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, decanting the hexane carefully via cannula. Suspend the oil-free NaH in anhydrous diethyl ether.

-

Ketone Addition: To the stirred suspension of NaH, add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

-

Acylation: Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the enolate solution. An exothermic reaction may be observed; use an ice bath to maintain control if necessary. After the addition, heat the reaction mixture to reflux for 3-4 hours.[8]

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the mixture is acidic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify the oil by vacuum distillation to obtain the final product. An alternative purification method for trifluoromethyl β-diketones involves forming a water-insoluble copper(II) complex, which is then isolated and decomposed with H₂S or strong acid to yield the highly pure diketone.[10]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Sodium Hydride (60%) | 24.00 | 4.4 g | 0.11 | 1.1 |

| 4-Methyl-2-pentanone | 100.16 | 10.0 g (12.4 mL) | 0.10 | 1.0 |

| Ethyl Trifluoroacetate | 142.08 | 15.6 g (14.1 mL) | 0.11 | 1.1 |

| Anhydrous Diethyl Ether | - | 200 mL | - | - |

| 2M Hydrochloric Acid | - | ~75 mL | - | - |

| Product (Expected) | 196.17 | ~15.7 g | ~0.08 | ~80% Yield |

Note: Yields are estimates based on similar reported Claisen condensations and may vary.

Overall Synthetic Workflow

The entire process, from initial setup to final purification, can be visualized as a linear workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.

-

Diethyl Ether/THF: Extremely flammable liquids. Use in a well-ventilated fume hood away from ignition sources.

-

Ethyl Trifluoroacetate & 4-Methyl-2-pentanone: Flammable liquids and irritants.[1] Avoid inhalation and contact with skin and eyes.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

The crossed Claisen condensation represents a highly effective and reliable method for the synthesis of this compound. By carefully selecting a non-enolizable trifluoroacetylating agent and an enolizable ketone, the reaction proceeds with high selectivity. The key to a successful synthesis lies in the rigorous control of reaction conditions, particularly the exclusion of moisture, and the thermodynamic driving force provided by the deprotonation of the acidic β-diketone product. This guide provides the necessary theoretical framework and practical protocol for researchers to confidently execute this synthesis and obtain the target compound in high purity and yield.

References

-

Marques, C. S. F., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(19), 5787. [Link][4][10]

-

Álvarez-Miguel, L., et al. (2021). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. ACS Catalysis, 11, 11957-11964. [Link][11]

-

Wikipedia contributors. (2023). Claisen condensation. Wikipedia, The Free Encyclopedia. [Link][5]

-

Khamidullina, L. A., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. International Journal of Molecular Sciences, 23(15), 8639. [Link][3]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. NROChemistry. [Link][8]

-

The Journal of Organic Chemistry. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. ACS Publications. [Link][12]

-

Exam Job Expert. (n.d.). Claisen Condensation. CHEMISTRY - EXAM JOB EXPERT. [Link][13]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. . [Link][6]

-

Sykes, A., Tatlow, J. C., & Thomas, C. R. (1956). The sodium-promoted Claisen ester condensations of ethyl perfluoroalkanecarboxylates. Journal of the Chemical Society, 835-839. [Link]

-

Journal of the American Chemical Society. (1951). Some New β-Diketones Containing the Trifluoromethyl Group. ACS Publications. [Link][14]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. . [Link][15]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link][7]

-

PubChem. (n.d.). 1,1,1-Trifluoro-5-methylheptane-2,4-dione. National Center for Biotechnology Information. [Link][16]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]

- 3. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CHEMISTRY [examjobexpertcontent.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 16. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorination in Advanced Chemical Design

An In-Depth Technical Guide to 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS: 461-92-7)

The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This strategy is particularly impactful in the design of β-diketones, a versatile class of compounds renowned for their ability to form stable complexes with metal ions. This compound, also known as isovaleryltrifluoroacetone, stands as a prime example of this molecular engineering. Its structure marries the potent electron-withdrawing nature of a trifluoromethyl group with the classic chelating scaffold of a diketone. This guide, intended for researchers and development scientists, elucidates the synthesis, properties, and critical applications of this compound, providing both theoretical grounding and practical, field-tested insights.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design. This compound is a flammable liquid that requires careful handling in a laboratory setting.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 461-92-7 | [3][6][7] |

| Molecular Formula | C₈H₁₁F₃O₂ | [3][7] |

| Molecular Weight | 196.17 g/mol | [7] |

| Appearance | Liquid | [3] |

| Density | 1.143 g/cm³ | [7][8] |

| Boiling Point | 183.6°C at 760 mmHg | [8] |

| Flash Point | 57.4°C | [8] |

| Refractive Index | 1.378 | [8] |

| Synonyms | Isovaleryltrifluoroacetone, 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | [3][7] |

Safety and Handling Summary: This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5] Standard laboratory best practices are required for its handling.

-

Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[5][9] Ensure safety showers and eye wash stations are accessible.[4][5] Use explosion-proof electrical and ventilating equipment.[3]

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile rubber with a thickness >0.35 mm is often recommended), safety goggles with side-shields, and a lab coat.[5][6]

-

Handling : Keep away from heat, sparks, open flames, and hot surfaces.[3][9] Ground and bond containers when transferring material to prevent static discharge.[3] Avoid breathing vapors or mists.[4][5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][10]

Core Chemistry: Synthesis and Chelation Mechanism

Synthesis via Claisen Condensation

The most prevalent and robust method for synthesizing β-diketones is the Claisen condensation.[11][12] This reaction involves the base-mediated condensation of a ketone with an ester. For fluorinated β-diketones like the topic compound, this typically involves reacting a fluorinated ester with a non-fluorinated ketone.[12][13]

The causality behind this choice is rooted in the reactivity of the starting materials. A strong base (e.g., sodium hydride, sodium methoxide) deprotonates the α-carbon of the ketone (4-methyl-2-pentanone) to form an enolate.[11][12] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the fluorinated ester (ethyl trifluoroacetate). The trifluoromethyl group makes the ester's carbonyl carbon highly electrophilic, facilitating the attack. A subsequent elimination of the ethoxy group yields the final β-diketone product. The quality and activity of the base can significantly impact the reaction yield.[12][13]

Mechanism of Chelation: The Power of the Diketone Scaffold

β-Diketones exist as a tautomeric equilibrium between the keto and enol forms.[13] In solution, the enol form is significantly stabilized by intramolecular hydrogen bonding. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the enolic proton, facilitating deprotonation and formation of the enolate anion.

This enolate is an exceptional bidentate ligand. The two oxygen atoms can coordinate with a single metal ion, forming a stable six-membered ring.[14][15] This pincer-like binding is the origin of the term "chelate" (from the Greek for "claw").[16] The stability of this metal complex, known as the chelate effect, is thermodynamically favorable due to an increase in entropy compared to coordination by two separate monodentate ligands.[14][15] This property is the foundation for the compound's use in metal extraction and analysis.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in several scientific domains.

-

Analytical Chemistry & Separations : As a potent chelating agent, it is used for the solvent extraction of metal ions.[14] By forming a neutral, lipophilic metal complex, it can transfer metal ions from an aqueous phase to an immiscible organic phase. This is crucial for purifying samples, concentrating trace metals for analysis, and in industrial processes like nuclear fuel separation where related compounds are used.[13]

-

Coordination Chemistry : The compound serves as a ligand for synthesizing novel coordination compounds with various d- and f-block metals.[11] These resulting metal complexes are studied for their potential applications in catalysis, materials science, and as luminescent probes.[11][13]

-

Organic Synthesis : Fluorinated β-diketones are versatile building blocks in organic and heterocyclic chemistry.[13] They can be used to synthesize more complex molecules, such as trifluoromethyl-substituted pyrazoles, which are important scaffolds in medicinal chemistry due to their biological activity.[12]

Analytical Characterization Protocol

Verifying the identity and purity of this compound is achieved through standard analytical techniques. A senior scientist would anticipate the following spectral signatures based on its molecular structure.

Table 2: Expected NMR and IR Spectral Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | Multiple signals in the aliphatic region (δ ~0.9-2.5 ppm) for the isobutyl group (CH₃, CH, CH₂). A singlet around δ ~5.8-6.5 ppm for the enolic proton and/or a singlet around δ ~3.5-4.0 ppm for the methylene (CH₂) protons in the keto form. | The chemical shifts are influenced by the proximity to carbonyl groups. The enolic proton is significantly downfield.[17][18] |

| ¹⁹F NMR | A single, sharp signal (singlet) around δ -75 to -80 ppm. | All three fluorine atoms are chemically equivalent, and there are no adjacent fluorine or hydrogen atoms to cause splitting.[19][20] |

| ¹³C NMR | Signals for the isobutyl carbons, the methylene carbon, two distinct carbonyl carbons (one deshielded by the CF₃ group), and a quartet for the CF₃ carbon due to C-F coupling. | The spectrum will reflect the different carbon environments within the molecule. |

| IR Spectroscopy | Strong, broad absorption band in the range of 1550-1650 cm⁻¹ (C=O and C=C stretching of the enol form). A weaker band may appear around 1700-1750 cm⁻¹ for the keto form's carbonyl groups. | The enol form often dominates, showing characteristic conjugated ketone stretches. |

Experimental Workflow: A Representative Synthesis

The following protocol is a self-validating system for the laboratory synthesis of this compound, based on established Claisen condensation methodologies.[12][13]

Objective : To synthesize this compound.

Materials :

-

4-Methyl-2-pentanone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Step-by-Step Protocol :

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.

-

Solvent Addition : Add anhydrous diethyl ether to the flask to create a suspension of the sodium hydride.

-

Reagent Addition : Mix 4-methyl-2-pentanone (1.0 equivalent) and ethyl trifluoroacetate (1.05 equivalents) in the dropping funnel. Add this mixture dropwise to the stirred NaH suspension at 0°C (ice bath).

-

Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. The base's quality is paramount for achieving high yields.[13]

-

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching : Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic. This step neutralizes the excess base and protonates the product.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Washing : Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation. An alternative purification method for β-diketones involves forming a copper(II) chelate, which precipitates and can be isolated. The pure ligand is then regenerated by treating the chelate with a strong acid.[12][13]

-

Characterization : Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and compare the data with expected values.

References

- Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Fluorine Notes, 3(118).

-

Britannica. (2025). Chelating agent. In Encyclopædia Britannica. Available at: [Link]

-

Lozan, V., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7942. Available at: [Link]

-

Rojo-Mancilla, A., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(18), 4299. Available at: [Link]

-

Scribd. (n.d.). Chemistry of Fluoro-Substituted Beta-Diketones and Their Derivatives. Available at: [Link]

-

Timoshenko, V. M., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3018–3025. Available at: [Link]

-

StudyGuides.com. (n.d.). Chelating Agent (Chemistry) - Study Guide. Available at: [Link]

-

ChemistryTalk. (2024). Understanding Chelating Agents and Their Role in Chemistry. Available at: [Link]

-

Green-Mountain Chem. (n.d.). What is chelating agent? Functions and uses of chelating agents. Available at: [Link]

-

Thermo Fisher Scientific. (2025). 1,1,1-Trifluoroacetone Safety Data Sheet. Available at: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). CID 157180004. Available at: [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-5-methylheptane-2,4-dione. Available at: [Link]

-

Environmental Protection Agency. (n.d.). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Available at: [Link]

-

ResearchGate. (n.d.). Background on synthesis of 1,1,1‐trifluoro‐2,5‐diketones and their derivatives. Available at: [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Available at: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583–1625. Available at: [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-3-methylhexane-2,4-dione. Available at: [Link]

-

Ma, J.-A., & Cahard, D. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 108(9), 1455-1507. Available at: [Link]

-

Semantic Scholar. (n.d.). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Available at: [Link]

-

NIST Technical Series Publications. (n.d.). Synthesis of fluorodienes. Available at: [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, and 10‐spin systems. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. USA Chemical Suppliers - Products: '0-9', Page: 12 [americanchemicalsuppliers.com]

- 8. Page loading... [guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chelating agent | chemistry | Britannica [britannica.com]

- 15. studyguides.com [studyguides.com]

- 16. What is chelating agent? Functions and uses of chelating agents - Green-Mountain Chem [green-mountainchem.com]

- 17. bg.copernicus.org [bg.copernicus.org]

- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 20. scispace.com [scispace.com]

chemical properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Introduction

This compound, a fluorinated β-diketone, represents a class of compounds with significant utility in synthetic and coordination chemistry. The strategic placement of a trifluoromethyl group imparts unique chemical characteristics, including enhanced acidity of the α-protons, increased volatility, and altered reactivity compared to its non-fluorinated counterparts.[1] These properties make it a valuable ligand for metal chelation and a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, offering a technical resource for researchers and development professionals.

Molecular Structure and Tautomerism

The defining structural feature of this compound is its β-dicarbonyl moiety, which facilitates a dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity.[2][3]

For most simple ketones, the equilibrium heavily favors the keto form. However, in β-dicarbonyl systems like this one, the enol form is significantly stabilized by two key factors:

-

Conjugation: The formation of a C=C double bond creates a conjugated π-system with the remaining carbonyl group (C=C-C=O).

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via a hydrogen bond with the carbonyl oxygen.[2][4]

The electron-withdrawing nature of the trifluoromethyl group further increases the acidity of the methylene protons, shifting the equilibrium further towards the enol tautomer.

Caption: Keto-Enol tautomerism of the title compound.

Synthesis Pathway: Claisen Condensation

A robust and common method for synthesizing β-diketones is the Claisen condensation. For this compound, this involves the reaction of an ester, ethyl trifluoroacetate, with a ketone, 4-methyl-2-pentanone, in the presence of a strong base such as sodium ethoxide or sodium hydride.

The causality of this experimental choice lies in the mechanism: the base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. A subsequent elimination of the ethoxide group yields the desired β-diketone.

Caption: Plausible synthesis workflow via Claisen condensation.

Experimental Protocol: General Procedure

This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add a strong base (e.g., sodium hydride, 1.1 equivalents) suspended in an anhydrous solvent (e.g., THF). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Ketone Addition: Slowly add 4-methyl-2-pentanone (1.0 equivalent) to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Ester Addition: Add ethyl trifluoroacetate (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for designing experimental setups, predicting solubility, and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 461-92-7 | [5][6] |

| Molecular Formula | C₈H₁₁F₃O₂ | [5][6] |

| Molecular Weight | 196.17 g/mol | [6] |

| Boiling Point | 183.6 °C at 760 mmHg | [6] |

| 78 °C at 64 mmHg | ||

| Density | 1.143 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.378 | [6] |

| Flash Point | 57.4 °C | [6] |

| pKa (Predicted) | 6.47 ± 0.10 | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific molecule are not widely published, a detailed prediction based on its structure and data from analogous compounds is provided.

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly diagnostic for observing the keto-enol tautomerism.

-

Enol Form (Predominant):

-

Enolic OH: A broad singlet in the δ 12-16 ppm range, characteristic of the intramolecularly hydrogen-bonded proton.

-

Vinyl H: A sharp singlet around δ 5.5-6.5 ppm.

-

Isobutyl Group: A multiplet (CH) around δ 2.2 ppm, a doublet (CH₂) around δ 2.0 ppm, and a doublet (two CH₃) around δ 0.9 ppm.

-

-

Keto Form (Minor):

-

Methylene (CH₂): A singlet around δ 3.5-4.0 ppm, positioned between the two carbonyls.

-

Isobutyl Group: Signals would be slightly shifted compared to the enol form.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbons: In the enol form, two distinct signals are expected around δ 190-200 ppm (C=O) and δ 175-185 ppm (C-OH). The keto form would show two signals in the δ 195-205 ppm range.

-

CF₃ Carbon: A quartet around δ 115-125 ppm due to coupling with the three fluorine atoms.

-

Vinyl Carbons (Enol): Signals expected around δ 90-100 ppm (CH) and δ 160-170 ppm (C-OH).

¹⁹F NMR Spectroscopy

A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl ketone.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the enol form's prevalence.

-

O-H Stretch: A very broad absorption band from 2500 to 3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond in the enol tautomer.

-

C=O Stretch: A strong, sharp band around 1600-1640 cm⁻¹. This is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding.

-

C=C Stretch: A band around 1580-1600 cm⁻¹, also associated with the conjugated enol system.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺) and the trifluoromethyl group ([M-69]⁺). The McLafferty rearrangement is also a possible fragmentation pathway.

Chemical Reactivity and Applications

-

Coordination Chemistry: As a bidentate ligand, this compound readily chelates with a wide variety of metal ions to form stable, often volatile, metal complexes.[8][9] The deprotonated enol form coordinates to the metal center through its two oxygen atoms. These complexes find applications in catalysis, as precursors for chemical vapor deposition (CVD), and in lanthanide chemistry for luminescent materials.

-

Synthetic Intermediate: The dicarbonyl functionality allows for a rich variety of subsequent reactions. It can serve as a precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine, respectively. These heterocyclic motifs are common in pharmacologically active molecules.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[10] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

-

PubChem. (n.d.). 1,1,1-Trifluoro-5-methylheptane-2,4-dione. Retrieved from [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

-

Dahm, G., et al. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium - Freie Universität Berlin. Retrieved from [Link]

- House, H. O., & Kramar, V. (1963). The Reaction of Ketones with Bases. A Mechanistic Study. The Journal of Organic Chemistry, 28(12), 3362–3379.

- McCleverty, J. A., & Meyer, T. J. (Eds.). (2003).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

- 1. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. This compound | 461-92-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 10. synquestlabs.com [synquestlabs.com]

Introduction: Situating a Fluorinated β-Diketone in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

This compound, a member of the β-diketone family, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its structure is characterized by a heptane backbone with carbonyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a trifluoromethyl group at the 1-position. The presence of the highly electronegative trifluoromethyl (CF₃) group profoundly influences the molecule's electronic properties, acidity, and its behavior in solution, making it a compelling subject for detailed structural analysis.

This guide provides a comprehensive examination of the molecular structure of this compound. We will move beyond a simple description of its connectivity to explore the dynamic equilibrium of its tautomeric forms, which is central to its reactivity. The causality behind the choice of analytical techniques will be explained, offering field-proven insights for researchers and drug development professionals. Every piece of evidence presented is part of a self-validating system for structural elucidation, grounded in authoritative spectroscopic and physical data.

Core Molecular Properties

A foundational understanding begins with the compound's basic chemical and physical properties. These data provide the initial parameters for any experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 461-92-7 | [2][3] |

| Molecular Formula | C₈H₁₁F₃O₂ | [2] |

| Molecular Weight | 196.17 g/mol | [2] |

| Canonical SMILES | CC(C)CC(=O)CC(=O)C(F)(F)F | [2] |

| Density | 1.143 g/cm³ | [2] |

| Boiling Point | 183.6°C at 760 mmHg | [2] |

| Flash Point | 57.4°C | [2] |

| pKa (Predicted) | 6.47 ± 0.10 | [2] |

The Central Structural Feature: Keto-Enol Tautomerism

Like most β-diketones, this compound does not exist as a single static structure but as an equilibrium mixture of tautomers: a keto form and an enol form.[4][5] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[6] The presence of the electron-withdrawing trifluoromethyl group makes the α-protons (on the carbon between the two carbonyls) significantly more acidic, which heavily influences the position of this equilibrium.

In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms.[7] The enol form is stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group.[4][6] The equilibrium generally favors the enol tautomer where the double bond is conjugated with the more electronically favorable group.

Caption: Keto-enol tautomerism in β-diketones.

Spectroscopic Elucidation of the Molecular Structure

The definitive structure and the tautomeric equilibrium are established not by a single method, but by the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Experimental Protocol: A Generalized Workflow for Spectroscopic Analysis

The following protocol outlines the standard steps for characterizing a sample of this compound.

Caption: General workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying the tautomeric equilibrium of β-diketones.

-

¹H NMR: The proton NMR spectrum provides clear, quantifiable evidence of both tautomers.

-

Enol Form: A characteristic signal for the enolic proton (-OH) appears as a broad singlet far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen bond. A sharp singlet corresponding to the vinyl proton (-CH=) is expected around 5.5-6.5 ppm.[8]

-

Keto Form: The methylene protons (-CH₂-) flanked by the two carbonyls would produce a singlet around 3.5-4.0 ppm.[8]

-

Isobutyl Group: Both tautomers will show signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the tertiary CH, and a doublet for the CH₂ group adjacent to the carbonyl.

-

Causality: By integrating the distinct signals of the enol's vinyl proton and the keto's methylene protons, one can precisely calculate the keto-enol ratio in the given solvent.

-

-

¹³C NMR: The carbon spectrum corroborates the findings from ¹H NMR.

-

Enol Form: Two distinct signals for the sp² hybridized carbons of the C=C-OH system are observed, typically around 90-100 ppm for the C-H carbon and 170-180 ppm for the C-O carbon. The carbonyl carbon signal is also in the 180-195 ppm range.

-

Keto Form: A signal for the methylene carbon appears around 50-60 ppm, and two distinct carbonyl carbon signals are observed, one of which is a quartet due to coupling with the fluorine atoms.

-

CF₃ Group: The carbon of the trifluoromethyl group will appear as a quartet (due to ¹J-coupling with the three fluorine atoms) in the range of 115-125 ppm.

-

-

¹⁹F NMR: This technique is essential for fluorinated compounds.

-

A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides confirmation of the electronic environment.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule and distinguish between the tautomers.[10]

-

Enol Form: A very broad absorption band from 2500-3200 cm⁻¹ is characteristic of the strongly hydrogen-bonded O-H group. Strong absorptions between 1640-1580 cm⁻¹ are due to the C=O and C=C stretching vibrations of the conjugated system.[11]

-

Keto Form: Two distinct, sharp C=O stretching bands would be expected in the region of 1700-1740 cm⁻¹, characteristic of a non-conjugated diketone.[11]

-

Causality: The presence of the broad O-H band and the lower-frequency C=O/C=C bands are definitive proof of the enol form's existence. The relative intensity of these bands compared to the keto C=O bands gives a qualitative sense of the equilibrium position.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which helps confirm its overall composition and connectivity.

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of C₈H₁₁F₃O₂.

-

Fragmentation: Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺), the loss of the trifluoromethyl group ([M-69]⁺), and cleavage between the carbonyl groups.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Crystallographic Insights from Metal Complexes

While obtaining a single crystal of this compound itself can be challenging, its deprotonated form (1,1,1-trifluoro-6-methylheptane-2,4-dionate) readily acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. X-ray crystallographic analysis of these metal complexes provides invaluable, high-resolution data on the ligand's structure in a coordinated state.[12][13]

In these complexes, the ligand adopts the enolate form, where the negative charge is delocalized over the O-C-C-C-O framework. Crystal structures reveal precise bond lengths and angles, showing that the C-C and C-O bond lengths within the chelate ring are intermediate between single and double bonds, confirming this delocalization.[14] This structural data from coordination compounds serves as a powerful, tangible model for understanding the geometry of the enol tautomer.

Conclusion

The molecular structure of this compound is a dynamic and multifaceted system, dominated by a keto-enol tautomeric equilibrium that is heavily shifted towards the enol form due to electronic stabilization from the trifluoromethyl group and resonance/intramolecular hydrogen bonding. A comprehensive, multi-technique spectroscopic approach is essential for its full characterization. NMR spectroscopy provides quantitative data on the tautomeric ratio, IR spectroscopy confirms the functional groups of each form, and mass spectrometry validates the molecular weight and connectivity. Further structural details are powerfully illuminated by crystallographic studies of its metal complexes. For researchers in materials science and drug development, a thorough understanding of this equilibrium and the factors that influence it is paramount, as it dictates the molecule's reactivity, coordination behavior, and ultimate application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 157180004, this compound. Retrieved from [Link].

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118070, 1,1,1-Trifluoro-5-methylheptane-2,4-dione. Retrieved from [Link].

-

ResearchGate (n.d.). Crystal structure of (1,1,1-trifluoro-5,5-dimethylhexan-2,4-dionato)silver(I). Retrieved from [Link].

-

ResearchGate (n.d.). Crystal data of complexes 1-6. Retrieved from [Link].

-

OpenStax (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. Retrieved from [Link].

-

ResearchGate (n.d.). ¹H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione sample. Retrieved from [Link].

-

Oregon State University (n.d.). Keto/Enol Tautomerization. Retrieved from [Link].

-

MDPI Books (2023). Crystal Structures of Metal Complexes. Retrieved from [Link].

-

Master Organic Chemistry (2022). Keto And Enol Tautomerism. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238408, 1,1,1-Trifluoro-3-methylhexane-2,4-dione. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67737, 1-Heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-. Retrieved from [Link].

-

Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link].

-

Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Retrieved from [Link].

-

Wang, Y., & Wang, J. (2025). Crystal structure of pyridinium tetrakis[1,1,1-trifluoro-2,4-pentadionato-K O,O′]lutetium(III). ResearchGate. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). Crystal structure and magnetic study of the complex salt.... PubMed Central. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). Synthesis of fluorodienes. NIST Technical Series Publications. Retrieved from [Link].

-

Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-. NIST Chemistry WebBook. Retrieved from [Link].

- Google Patents (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

The Royal Society of Chemistry (2021). NMR Spectra. Retrieved from [Link].

-

Makowiec, S. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUCLEI. Gdansk University of Technology. Retrieved from [Link].

Sources

- 1. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. youtube.com [youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Structures of Metal Complexes | MDPI Books [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,1,1-Trifluoro-6-methylheptane-2,4-dione: An In-depth Technical Guide

Introduction

1,1,1-Trifluoro-6-methylheptane-2,4-dione is a fluorinated β-diketone with significant potential in various fields, including as a chelating agent in organometallic chemistry and as a building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and expected spectral features.

The unique structural attributes of this compound, namely the presence of a trifluoromethyl group, a β-dicarbonyl system, and an isobutyl moiety, give rise to characteristic spectroscopic signatures. A critical aspect of its analysis is the existence of keto-enol tautomerism, where the molecule coexists as two or more structurally distinct isomers in equilibrium. This phenomenon profoundly influences the spectroscopic data, and its understanding is key to a complete characterization.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge to perform and interpret spectroscopic analyses of this compound and related compounds.

Keto-Enol Tautomerism: A Fundamental Consideration

β-Diketones, such as this compound, rarely exist solely in their diketo form. They are in a dynamic equilibrium with their enol tautomers. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of substituent groups.[3][4] The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to favor the enol form, where the enolic hydroxyl group is adjacent to the trifluoroacetyl group due to the formation of a stable intramolecular hydrogen bond.[1]

The diketo and enol forms will have distinct spectroscopic fingerprints, and their relative abundance can be quantified, most notably by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Caption: A simplified workflow for FT-IR data acquisition.

Expected IR Spectral Features

The IR spectrum of this compound will be a composite of the signals from both the diketo and the more prevalent enol tautomer.

| Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer | Comments |

| O-H (enolic) | 3200-2500 (broad) | Enol | The broadness is due to strong intramolecular hydrogen bonding. |

| C-H (aliphatic) | 2960-2850 | Diketo & Enol | Stretching vibrations of the isobutyl group. |

| C=O (diketo) | 1725-1705 | Diketo | Characteristic of non-conjugated ketones. [6] |

| C=O (conjugated, enol) | 1640-1580 | Enol | Lower frequency due to conjugation and hydrogen bonding. [7] |

| C=C (enol) | 1600-1540 | Enol | Stretching vibration of the carbon-carbon double bond in the enol form. |

| C-F | 1350-1100 | Diketo & Enol | Strong absorptions characteristic of the trifluoromethyl group. |

Expert Insight: The most telling feature in the IR spectrum will be the presence of a very broad O-H stretching band in the 3200-2500 cm⁻¹ region and a strong, lower-frequency C=O stretching band (around 1600 cm⁻¹), which are definitive indicators of the hydrogen-bonded enol form. The relative intensities of the diketo C=O peak (around 1715 cm⁻¹) and the enol C=O peak can provide a qualitative measure of the tautomeric equilibrium. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). [8]2. Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity. [9]3. Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Caption: General workflow for NMR spectroscopy.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will show distinct signals for the diketo and enol forms. The relative integration of these signals allows for the quantification of the tautomeric ratio.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Tautomer |

| CH (enol) | 5.5 - 6.5 | s | Enol |

| CH₂ (diketo) | 3.5 - 4.0 | s | Diketo |

| CH₂ (isobutyl) | 2.0 - 2.5 | d | Diketo & Enol |

| CH (isobutyl) | 1.8 - 2.2 | m | Diketo & Enol |

| CH₃ (isobutyl) | 0.8 - 1.0 | d | Diketo & Enol |

| OH (enolic) | 13 - 16 | br s | Enol |

Expert Insight: The enolic hydroxyl proton will appear as a very broad singlet at a significantly downfield chemical shift (13-16 ppm) due to strong intramolecular hydrogen bonding. This is a hallmark of the enol tautomer of a β-diketone. The sharp singlet for the methine proton of the enol form and the singlet for the methylene protons of the diketo form are key for identifying and quantifying the two tautomers.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in each tautomer.

| Carbon | Expected Chemical Shift (ppm) | Tautomer | Comments |

| C=O (diketo) | 190 - 210 | Diketo | Two distinct ketone signals are expected. |

| C=O (enol, trifluoroacetyl) | 175 - 185 | Enol | Shielded due to conjugation and hydrogen bonding. |

| C=O (enol, isobutyryl) | 190 - 200 | Enol | |

| CF₃ | 115 - 125 | Diketo & Enol | Quartet due to coupling with ¹⁹F. |

| C (enol, olefinic) | 90 - 100 | Enol | The carbon between the carbonyls. |

| CH₂ (diketo) | 50 - 60 | Diketo | The carbon between the carbonyls. |

| Isobutyl carbons | 20 - 50 | Diketo & Enol |

Expected ¹⁹F NMR Spectral Features

¹⁹F NMR is highly sensitive and provides a clear signal for the trifluoromethyl group.

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Tautomer |

| CF₃ | -75 to -80 | s | Enol |

| CF₃ | -80 to -85 | s | Diketo |

Expert Insight: The chemical shift of the CF₃ group is sensitive to its electronic environment. In the enol form, conjugation and hydrogen bonding will deshield the trifluoromethyl group, causing its signal to appear at a slightly less negative ppm value compared to the diketo form. [10][11]The reference standard for ¹⁹F NMR is typically CFCl₃ (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: In the electrospray ionization source, a high voltage is applied to the sample solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: A generalized workflow for mass spectrometry.

Expected Mass Spectral Features

The molecular formula of this compound is C₈H₁₁F₃O₂. The expected exact mass can be calculated for high-resolution mass spectrometry.

-

Molecular Ion: In a soft ionization technique like ESI, the protonated molecule [M+H]⁺ with an m/z of approximately 197.0784 would be expected.

-

Fragmentation: While ESI is a soft ionization method, some fragmentation can occur. Common fragmentation pathways for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups. Expected fragment ions could include:

-

Loss of the isobutyl group.

-

Loss of the trifluoroacetyl group.

-

The formation of acylium ions.

-

The mass spectra of the diketo and enol tautomers can be different, reflecting their distinct structures. [12]

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This guide has outlined the fundamental principles, experimental protocols, and expected spectral data from IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry. A key takeaway is the profound impact of keto-enol tautomerism on the spectroscopic signatures of this molecule. By carefully applying the techniques described herein, researchers can confidently determine the structure, purity, and tautomeric composition of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry - UC Irvine Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

SOP for Performance Check of Fourier Transform Infrared. (2025, April 24). Pharma Times Official. Retrieved from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

FTIR-Operation and Calibration SOP. (2020, April 13). Pharma Beginners. Retrieved from [Link]

-

β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022, April 1). Nanalysis. Retrieved from [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Imperial College London. Retrieved from [Link]

-

Keto-enol tautomerism of β-diketone. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimizing Mass Spectrometer Performance for Experiments 1 and 2 ... - STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE - The University of Melbourne. (n.d.). Retrieved from [Link]

-

The Infrared Spectra of Some metal Chelates of β-Diketones. (n.d.). ACS Publications. Retrieved from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). PMC. Retrieved from [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. (2023, January 30). MDPI. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH. Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). CDN. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Standard Operating Procedure MEL 730136, Version 2.0, Extraction and Analysis of 6PPD-Quinone by EPA 1634. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

-

β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones1,2. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). Retrieved from [Link]

-

Diketone NMR spectral data. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectra of fluorocarbons. (n.d.). Retrieved from [Link]

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. (n.d.). CORE. Retrieved from [Link]

-

Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. (2012, July 17). PubMed. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020, November 20). PMC - NIH. Retrieved from [Link]

-

Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy. (2025, August 6). Request PDF. Retrieved from [Link]

-

β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). Retrieved from [Link]

-

Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Organic Fluorine Chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

13C NMR Spectra and Isomerism of β-Alkoxy Enones. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008, May 2). PubMed. Retrieved from [Link]

-

13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α,β-Unsaturated Aromatic Ketones in Mass Spectrometry. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 7. mdpi.com [mdpi.com]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. commons.ggc.edu [commons.ggc.edu]

- 10. dovepress.com [dovepress.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

keto-enol tautomerism of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Executive Summary

This compound, an asymmetrical β-diketone, serves as a compelling model for exploring the principles of keto-enol tautomerism. This phenomenon, a dynamic equilibrium between a diketo isomer and its enol counterpart, is fundamental to the molecule's reactivity, coordination chemistry, and potential applications in drug development.[1] The position of this equilibrium is exquisitely sensitive to both intramolecular electronic effects and the external solvent environment. The presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group dramatically shifts the equilibrium towards the enol form, a preference that is modulated by solvent polarity. This guide provides a comprehensive examination of the structural and environmental factors governing the tautomeric balance of this fluorinated β-diketone. It offers field-proven, step-by-step protocols for characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and explains the causality behind experimental choices and data interpretation.

Foundational Principles: Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a chemical equilibrium between two readily interconvertible isomers, known as tautomers: a "keto" form and an "enol" form.[2][3] Unlike resonance structures, tautomers are distinct molecules with different atomic arrangements that are in a dynamic equilibrium.[2] For most simple ketones, the equilibrium heavily favors the more stable keto form.[4]

However, in β-dicarbonyl compounds, the enol form can be significantly stabilized.[2] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[5]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the oxygen of the adjacent carbonyl, creating a stable six-membered pseudo-ring.[5][6]

Caption: General equilibrium between keto and two enol tautomers in an asymmetric β-diketone.

Structural Analysis of this compound

The tautomeric behavior of this compound is dictated by the interplay of its constituent parts: the β-diketone backbone and its asymmetric substituents. An asymmetric β-diketone can exist as one diketo tautomer and two distinct enol tautomers.[7][8]

The Inductive Power of the Trifluoromethyl (-CF₃) Group

The defining feature of this molecule is the trifluoromethyl group. The high electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect.[9] This has two major consequences that profoundly favor the enol form:

-

Increased Acidity: The -CF₃ group significantly increases the acidity of the protons on the adjacent methylene carbon (C3). This facilitates deprotonation, the rate-determining step for enolization.[4]

-

Enol Stabilization: The electron-withdrawing nature of the -CF₃ group stabilizes the resulting enolate and the conjugated π-system of the enol tautomer.[1]